Cas no 40982-30-7 (1-Thiazol-2-yl-ethanol)

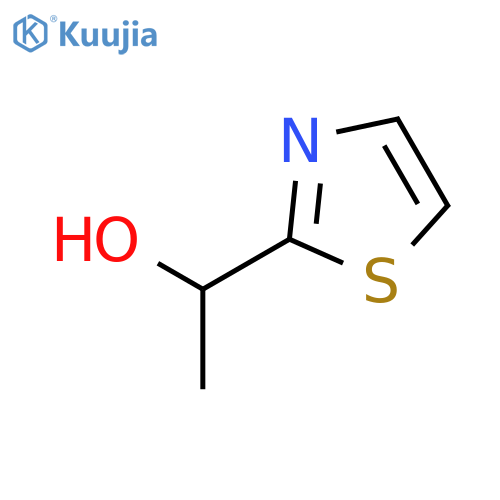

1-Thiazol-2-yl-ethanol structure

商品名:1-Thiazol-2-yl-ethanol

CAS番号:40982-30-7

MF:C5H7NOS

メガワット:129.180179834366

MDL:MFCD13184171

CID:829914

1-Thiazol-2-yl-ethanol 化学的及び物理的性質

名前と識別子

-

- 1-Thiazol-2-yl-ethanol

- 1-(1,3-Thiazol-2-yl)ethanol

- 1-(2-Thiazolyl)ethanol

- 1-(thiazol-2-yl)cyclobutanol

- 1-(thiazol-2-yl)ethanol

- 1-(thiazol-2-yl)ethyl alcohol

- 2-(1-hydroxyethyl)thiazole

- 2-[(1-Hydroxy)cyclobutyl]thiazole

- AGN-PC-00KD81

- AK-90032

- ANW-67053

- CTK8C1673

- Cyclobutanol, 1-(2-thiazolyl)-

- S)-1-(2-thiazolyl)ethanol

- SureCN1356638

- 2-Thiazolemethanol,α-methyl- (7CI,9CI)

-

- MDL: MFCD13184171

- インチ: InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3

- InChIKey: YTYLXXDUJXUJJJ-UHFFFAOYSA-N

- ほほえんだ: CC(C1=NC=CS1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

じっけんとくせい

- 密度みつど: 1.251

- ふってん: 200 ºC

- フラッシュポイント: 75 ºC

1-Thiazol-2-yl-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133001-5g |

1-(thiazol-2-yl)ethan-1-ol |

40982-30-7 | 95%+ | 5g |

$377 | 2023-02-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PP534-1g |

1-Thiazol-2-yl-ethanol |

40982-30-7 | 95+% | 1g |

970.0CNY | 2021-07-14 | |

| Enamine | EN300-67229-0.05g |

1-(1,3-thiazol-2-yl)ethan-1-ol |

40982-30-7 | 95.0% | 0.05g |

$19.0 | 2025-03-13 | |

| TRC | T430285-50mg |

1-Thiazol-2-yl-ethanol |

40982-30-7 | 50mg |

$64.00 | 2023-05-17 | ||

| TRC | T430285-25mg |

1-Thiazol-2-yl-ethanol |

40982-30-7 | 25mg |

45.00 | 2021-07-16 | ||

| Chemenu | CM133001-1g |

1-(thiazol-2-yl)ethan-1-ol |

40982-30-7 | 95% | 1g |

$282 | 2021-08-05 | |

| Chemenu | CM133001-1g |

1-(thiazol-2-yl)ethan-1-ol |

40982-30-7 | 95%+ | 1g |

$112 | 2023-02-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PP534-50mg |

1-Thiazol-2-yl-ethanol |

40982-30-7 | 95+% | 50mg |

118.0CNY | 2021-07-14 | |

| TRC | T430285-100mg |

1-Thiazol-2-yl-ethanol |

40982-30-7 | 100mg |

$75.00 | 2023-05-17 | ||

| Enamine | EN300-67229-0.25g |

1-(1,3-thiazol-2-yl)ethan-1-ol |

40982-30-7 | 95.0% | 0.25g |

$19.0 | 2025-03-13 |

1-Thiazol-2-yl-ethanol 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

40982-30-7 (1-Thiazol-2-yl-ethanol) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量